(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride
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Overview
Description
(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a 2-methylbenzyl group and two amine groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Production of reduced amine derivatives.
Substitution: Generation of substituted amine products with various functional groups.
Scientific Research Applications
(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diamine: A simpler analog without the 2-methylbenzyl group.
N-Benzylcyclohexane-1,4-diamine: Similar structure but lacks the methyl group on the benzyl ring.
Uniqueness
Structural Features: The presence of both the 2-methylbenzyl group and the cyclohexane ring with diamine functionality makes (1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride unique.
Reactivity: The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-N-[(2-methylphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-11-4-2-3-5-12(11)10-16-14-8-6-13(15)7-9-14;;/h2-5,13-14,16H,6-10,15H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTROBADKOPPHPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCC(CC2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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